molecular formula C19H28N2O2S B2513410 1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane CAS No. 2309348-30-7

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

Cat. No. B2513410
CAS RN: 2309348-30-7
M. Wt: 348.51
InChI Key: GODNMMBQGOLZFU-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane, also known as CTN-986, is a chemical compound that has been found to have potential applications in scientific research. It belongs to the class of diazepanes and has a unique chemical structure that makes it an attractive candidate for further investigation.

Scientific Research Applications

Multicomponent Synthesis Approaches

A noteworthy method involves a two-step synthesis process based on a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach efficiently synthesizes diazepane or diazocane systems, including 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, demonstrating the compound's utility in constructing complex heterocyclic frameworks with high yields and versatility (Banfi et al., 2007).

Catalyzed Substrate-Controlled C-C Bond Activation

Another application is observed in the rhodium-catalyzed and substrate-controlled selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes. This method enables the formation of benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, highlighting the compound's role in facilitating selective bond activations to yield various organic structural units with potential in further synthetic applications (Chen et al., 2016).

Nanosized N-sulfonated Brönsted Acidic Catalyst

The compound's derivatives are also utilized in the development of a novel nanosized N-sulfonated Brönsted acidic catalyst, promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This innovation showcases the compound's application in green chemistry, offering a reusable catalyst that enhances reaction yields and efficiency in solvent-free conditions (Goli-Jolodar et al., 2016).

Synthesis of Steroids and Related Compounds

Additionally, the compound finds application in the synthesis of steroids and related compounds, where it serves as a key intermediate in the construction of complex steroid frameworks. This application underscores its significance in steroid chemistry, facilitating the synthesis of entities with potential biological activities (Nazarov & Zavyalov, 1958).

Heterocyclization of Michael Adducts

Lastly, the compound is involved in the heterocyclization of Michael adducts, where it participates in the formation of fused 1,2-diazepine rings. This process exemplifies its utility in constructing fused heterocyclic systems, offering novel pathways for the synthesis of complex molecular structures with potential pharmacological applications (Yamasaki et al., 1992).

properties

IUPAC Name

1-cyclobutyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-24(23,19-10-9-16-5-1-2-6-17(16)15-19)21-12-4-11-20(13-14-21)18-7-3-8-18/h9-10,15,18H,1-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODNMMBQGOLZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

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